molecular formula C23H26N2O2 B11039950 (1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11039950
M. Wt: 362.5 g/mol
InChI Key: YZLXQBSJZDWDMR-UHFFFAOYSA-N
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Description

(1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the ethoxy and methyl groups through alkylation reactions. The final step involves the formation of the imino group through a condensation reaction with 3-methylphenylamine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.

    Iminoquinoline Derivatives: These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets (1E)-8-ethoxy-4,4,6-trimethyl-1-[(3-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. Its ethoxy and methyl groups, along with the imino functionality, offer distinct chemical properties that can be leveraged in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

6-ethoxy-9,11,11-trimethyl-3-(3-methylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C23H26N2O2/c1-6-27-17-11-18-15(3)13-23(4,5)25-21(18)19(12-17)20(22(25)26)24-16-9-7-8-14(2)10-16/h7-12,15H,6,13H2,1-5H3

InChI Key

YZLXQBSJZDWDMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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